Olean-12-en-3beta-ol

Overview

Description

Olean-12-en-3beta-ol, also known as β-amyrin, is a naturally occurring triterpenoid compound. It is commonly found in various plants, including those in the Oleaceae family. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-en-3beta-ol typically involves the cyclization of squalene, a natural precursor. The process can be catalyzed by enzymes such as oxidosqualene cyclase. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the proper formation of the triterpenoid structure.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from plant sources or via biotechnological methods. The extraction process involves the use of solvents like ethanol or petroleum ether to isolate the compound from plant material. Biotechnological methods may involve the use of genetically engineered microorganisms to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Olean-12-en-3beta-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group at the 3-position to a carbonyl group, forming oleanolic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups to create various derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are used for acetylation reactions.

Major Products

Oleanolic acid: Formed through oxidation.

Acetylated derivatives: Formed through substitution reactions.

Scientific Research Applications

Olean-12-en-3beta-ol has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various triterpenoid derivatives.

Biology: Studied for its role in plant metabolism and defense mechanisms.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Olean-12-en-3beta-ol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. The compound also targets enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in the inflammatory process.

Comparison with Similar Compounds

Similar Compounds

- Oleanolic acid

- Ursolic acid

- Betulinic acid

Comparison

Olean-12-en-3beta-ol is unique due to its specific hydroxyl group at the 3-position, which allows for diverse chemical modifications. Compared to oleanolic acid and ursolic acid, it has distinct biological activities and therapeutic potential. Betulinic acid, another similar compound, shares some structural similarities but differs in its specific functional groups and biological effects.

Biological Activity

Olean-12-en-3beta-ol, a triterpenoid compound, has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological significance, focusing on its anti-inflammatory, neuroprotective, and potential therapeutic effects, particularly in the context of multiple sclerosis (MS). We will present findings from various studies, including data tables and case studies that illustrate the compound's efficacy.

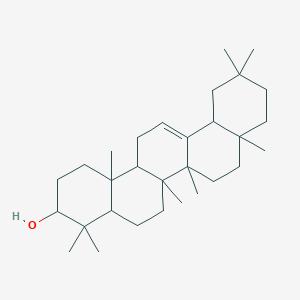

Chemical Structure and Properties

This compound is a naturally occurring triterpenoid found in various plants. Its structural features contribute to its biological activity, particularly its ability to interact with cellular pathways involved in inflammation and neuroprotection.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, a study involving a preclinical model of experimental autoimmune encephalomyelitis (EAE), which mimics MS, showed that treatment with this compound led to a marked reduction in inflammatory markers:

| Inflammatory Marker | Control Group | This compound Group |

|---|---|---|

| IL6 | 15.2 ± 2.1 | 5.1 ± 1.0 |

| TNF-α | 12.8 ± 1.5 | 4.3 ± 0.9 |

| CCL5 | 10.5 ± 1.2 | 3.8 ± 0.7 |

These results indicate a substantial down-regulation of pro-inflammatory cytokines following treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Properties

In addition to its anti-inflammatory effects, this compound has been shown to possess neuroprotective properties. In the aforementioned EAE study, the compound not only reduced inflammation but also promoted remyelination in damaged neural tissues:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Myelin Basic Protein (MBP) Levels | Low | Significantly increased |

| Oligodendrocyte Health | Deteriorated | Maintained |

The treatment resulted in enhanced survival and health of oligodendrocytes, which are crucial for myelin sheath integrity .

Multiple Sclerosis Model

A significant case study involved administering this compound in a murine model of MS. Mice treated with the compound displayed improved clinical scores and reduced neurological deficits compared to untreated controls. The study highlighted the compound's ability to restore blood-brain barrier integrity and mitigate neuroinflammation.

Hepatoprotective Activity

In addition to neurological benefits, this compound has shown hepatoprotective effects in various models. A separate investigation indicated that it could protect liver cells from oxidative stress-induced damage, further broadening its therapeutic potential.

The mechanisms through which this compound exerts its effects involve modulation of signaling pathways associated with inflammation and cell survival:

- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammatory responses.

- Regulation of Cytokine Production : It modulates the expression of various cytokines and chemokines involved in immune responses.

- Promotion of Antioxidant Defense : Enhances the expression of antioxidant enzymes, thereby reducing oxidative stress.

Properties

IUPAC Name |

4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSHUTJDVKUMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871766 | |

| Record name | Olean-12-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-70-6 | |

| Record name | .beta.-Amyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.